N-(3-oxocyclohex-1-en-1-yl)benzamide
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Overview
Description
N-(3-oxocyclohex-1-en-1-yl)benzamide is an organic compound with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol . This compound features a benzamide group attached to a cyclohexenone ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxocyclohex-1-en-1-yl)benzamide typically involves the reaction of benzoyl chloride with 3-oxocyclohex-1-en-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3-oxocyclohex-1-en-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-oxocyclohex-1-en-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-oxocyclohex-1-en-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- N-(3-oxocyclohex-1-enyl)benzamide
- 3-oxocyclohex-1-en-1-yl 4-(methylsulfonyl)benzoate
Uniqueness
N-(3-oxocyclohex-1-en-1-yl)benzamide stands out due to its specific structure, which combines a benzamide group with a cyclohexenone ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-(3-oxocyclohexen-1-yl)benzamide |
InChI |
InChI=1S/C13H13NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,14,16) |
InChI Key |
OCFZDXUNNUHYSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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